![molecular formula C9H14N4O4 B5203372 isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate](/img/structure/B5203372.png)
isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate
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Description
Synthesis Analysis
The synthesis of related triazine derivatives often involves multistep reactions that can include the Ugi four-component reaction, followed by specific modifications to introduce various functional groups or to alter the compound's structure. For example, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid, and semicarbazones can undergo Ugi reactions to give specific adducts. These adducts can then be further modified, such as by reaction with diazomethane to obtain O-methyl derivatives, showcasing the versatility in synthesizing complex triazine-based compounds (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated using techniques such as X-ray diffraction. This method has revealed that these compounds can exhibit interesting structural features like tautomeric forms fixed in crystals by hydrogen bonding, demonstrating the complexity and stability of the triazine core in these molecules (Sañudo et al., 2006).
Chemical Reactions and Properties
Triazine derivatives are known to participate in a wide range of chemical reactions, including condensation reactions that can lead to the formation of amides and esters. These reactions are facilitated by specific condensing agents and can proceed under relatively mild conditions, highlighting the reactivity and functional versatility of the triazine core (Kunishima et al., 1999).
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-4(2)17-8(15)5(3)10-6-7(14)11-9(16)13-12-6/h4-5H,1-3H3,(H,10,12)(H2,11,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULJUUYSHKAUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NC1=NNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methylethyl 2-[(3,5-dioxo-2H,4H-1,2,4-triazin-6-yl)amino]propanoate |
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